molecular formula C18H25N7O B2639532 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415534-06-2

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2639532
CAS No.: 2415534-06-2
M. Wt: 355.446
InChI Key: CIMJVSVPCKJPII-UHFFFAOYSA-N
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Description

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a pyrimidine and piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine: shares structural similarities with other pyrimidine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-15(2)20-13-21-17(14)24-5-7-25(8-6-24)18-19-4-3-16(22-18)23-9-11-26-12-10-23/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJVSVPCKJPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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